Tocofersolan

概要

説明

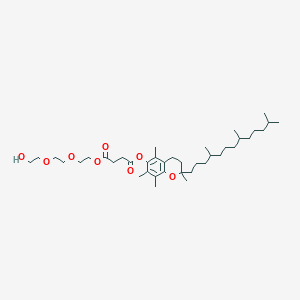

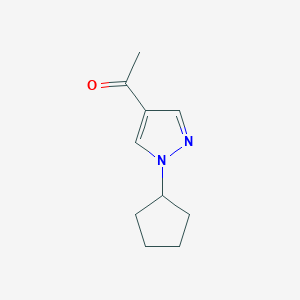

Tocofersolan, also referred to as TPGS (for tocopherol polyethylene glycol succinate), is a synthetic water-soluble version of vitamin E . Natural forms of vitamin E are fat-soluble, but not water-soluble. This compound is a polyethylene glycol derivative of α-tocopherol that enables water solubility . It is used as a vitamin E supplement or to treat vitamin E deficiency in individuals who cannot absorb fats due to disease .

Synthesis Analysis

The synthesis of this compound is a straightforward esterification reaction following purification by re-crystallization . The reaction results in a polymeric mixture of components .Chemical Reactions Analysis

This compound has a molecular formula of CHO and an average mass of 574.831 Da .Physical And Chemical Properties Analysis

This compound has a molecular formula of (C2H4O)nC33H54O5 and a molecular weight that varies . It is a solid form and generally does not irritate the skin .科学的研究の応用

High-Performance Liquid Chromatography (HPLC) in Plasma Analysis

Tocofersolan, also known as α-tocopherol, has been used in a study to develop a sensitive and reliable HPLC method with fluorescence detection for measuring α-tocopherol concentration in plasma. This method is significant for studying the clinical effects of this compound and demonstrates its stability during sample preparation under various conditions (Rümelin, Humbert, & Fauth, 2004).

Vitamin E Deficiency in Advanced Cirrhosis

A study focused on the safety and effects of this compound, a water-soluble derivative of vitamin E, on erythrocyte membrane lipids and anemia in patients with advanced cirrhosis. The research highlights the role of this compound in correcting vitamin E deficiency and its impact on erythrocyte membrane lipid composition (Restellini et al., 2015).

Correcting Vitamin E Deficiency in Children with Chronic Cholestasis

This compound has been utilized in a study to correct or prevent vitamin E deficiency in children with chronic cholestasis. The study assessed the safety and efficacy of this compound in maintaining sufficient serum vitamin E levels in affected children, highlighting its potential as a valuable treatment option (Thébaut et al., 2016).

Treatment for Abetalipoproteinemia and Chylomicron Retention Disease

Research comparing the efficacy of two vitamin E formulations, including this compound, in patients with abetalipoproteinemia and chylomicron retention disease, has been conducted. This study provided insights into the absorption characteristics and treatment potential of this compound for these conditions (Cuerq et al., 2018).

Use as a Rescue Agent in Larval Zebrafish

This compound was used in a study to determine if it could prevent or reduce neurobehavioral deficits in zebrafish embryos exposed to environmental neurotoxicants. The research highlights this compound's potential in reducing oxidative stress and its implications for broader environmental health studies (Holloway et al., 2021).

Antioxidant Capacity in Fasciola hepatica Patients

A study investigated the effect of triclabendazole therapy alone or combined with this compound in patients with Fasciola hepatica. This research underscores the role of this compound as a potent antioxidant, protecting against oxidative damage in therapeutic applications (Rehim et al., 2003).

作用機序

Target of Action

Tocofersolan, also known as D-Alpha-tocopheryl polyethylene glycol 1000 succinate or TPGS, is primarily targeted at treating vitamin E deficiencies . It is particularly effective in pediatric patients suffering from congenital chronic cholestasis or hereditary chronic cholestasis . These conditions are characterized by a reduction or stoppage of bile flow, which can be due to impaired secretion by hepatocytes (liver cells) or obstruction .

Mode of Action

This compound is a polyethylene glycol derivative of α-tocopherol, a synthetic water-soluble version of Tocopherol . It acts as a pro-drug , with the active metabolite being the d-alpha-tocopherol . At low concentrations, this compound forms micelles which improve the absorption of non-polar lipids such as other fat-soluble vitamins .

Biochemical Pathways

This compound’s primary role is to act as an orally bioavailable source of vitamin E . Vitamin E is a major lipo-soluble antioxidant in humans. It acts as a free radical chain breaking molecule, halting the peroxidation of polyunsaturated fatty acids and it plays an important role in maintaining both the stability and integrity of cell membranes .

Pharmacokinetics

This compound is absorbed by cells, and the alpha-tocopherol moiety appears in chylomicrons in the lymph system in a manner that is identical to vitamin E absorbed from dietary sources .

Result of Action

The primary result of this compound’s action is the treatment of vitamin E deficiency caused by digestive malabsorption in pediatric patients with congenital chronic cholestasis or hereditary chronic cholestasis . Moreover, the agent is capable of demonstrating antioxidant effects that make it a popular component to include in cosmetics and pharmaceuticals as well .

Action Environment

The action of this compound is influenced by the patient’s digestive system, particularly the ability to absorb fats. In conditions such as congenital chronic cholestasis or hereditary chronic cholestasis, fat absorption is impaired, leading to vitamin E deficiency . This compound, being a water-soluble version of vitamin E, is able to bypass this issue and provide an effective treatment .

Safety and Hazards

将来の方向性

Tocofersolan has been studied as a promising application as an absorption enhancer in drug delivery . It was approved by the European Medicines Agency (EMA) in June 2009 under the market name Vedrop for the treatment of vitamin E deficiency due to digestive malabsorption in pediatric patients with congenital chronic cholestasis or hereditary chronic cholestasis .

生化学分析

Biochemical Properties

Tocofersolan is a polyethylene glycol derivative of α-tocopherol . It is absorbed by cells, and the alpha-tocopherol moiety appears in chylomicrons in the lymph system in a manner that is identical to vitamin E absorbed from dietary sources . Cellular uptake does not require receptors, binding proteins, or metabolic processes and does not occur by pinocytosis .

Cellular Effects

This compound has been shown to have antioxidant effects . It is absorbed by cells and influences cell function by acting as a source of vitamin E, which is essential for various cellular processes .

Molecular Mechanism

The molecular mechanism of this compound involves its absorption by cells and its function as a source of vitamin E . The alpha-tocopherol moiety of this compound appears in chylomicrons in the lymph system, similar to vitamin E absorbed from dietary sources .

Temporal Effects in Laboratory Settings

It is known that this compound is a stable compound and is used as an oral treatment of vitamin E deficiency due to digestive malabsorption .

Metabolic Pathways

This compound is involved in the vitamin E metabolic pathway . As a derivative of alpha tocopherol, it functions as a source of vitamin E, which is essential for various metabolic processes .

Transport and Distribution

This compound is absorbed by cells and appears in chylomicrons in the lymph system, similar to vitamin E absorbed from dietary sources . This suggests that it is distributed within cells and tissues in a similar manner to dietary vitamin E .

Subcellular Localization

Given its role as a source of vitamin E, it is likely to be found wherever vitamin E is typically localized within the cell .

特性

IUPAC Name |

1-O-[2-[2-(2-hydroxyethoxy)ethoxy]ethyl] 4-O-[2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-yl] butanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H66O8/c1-28(2)12-9-13-29(3)14-10-15-30(4)16-11-20-39(8)21-19-34-33(7)37(31(5)32(6)38(34)47-39)46-36(42)18-17-35(41)45-27-26-44-25-24-43-23-22-40/h28-30,40H,9-27H2,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNVHRJWUAMIIDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)OC(=O)CCC(=O)OCCOCCOCCO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H66O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

662.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzenamine, 4-[(2-propen-1-yloxy)methyl]-](/img/structure/B1428373.png)

![1-[4-(Trifluoromethyl)phenyl]cyclopropan-1-ol](/img/structure/B1428374.png)

![4-[(Oxolan-2-ylmethyl)amino]pyridine-2-carbonitrile](/img/structure/B1428381.png)

![1-{[4-(trifluoromethoxy)phenyl]methyl}-1H-pyrazole-4-carbaldehyde](/img/structure/B1428386.png)

![[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methanol](/img/structure/B1428390.png)